molecular formula C7H18ClN B2832486 3-Methylhexan-2-amine hydrochloride CAS No. 855475-52-4

3-Methylhexan-2-amine hydrochloride

Cat. No.: B2832486
CAS No.: 855475-52-4
M. Wt: 151.68
InChI Key: DHSIWWZIJVZSRJ-UHFFFAOYSA-N
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Description

3-Methylhexan-2-amine hydrochloride is a chemical compound with the molecular formula C7H17N·HCl. It is a derivative of 3-methylhexan-2-amine, which is an aliphatic amine. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhexan-2-amine hydrochloride can be synthesized through the reaction of 3-methylhexan-2-one with hydroxylamine, which converts the ketone to an oxime. This oxime is then reduced via catalytic hydrogenation to yield 3-methylhexan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Methylhexan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylhexan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylhexan-2-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand for various receptors and enzymes, modulating their activity. The compound may also influence cellular pathways by altering the levels of neurotransmitters and other signaling molecules .

Comparison with Similar Compounds

3-Methylhexan-2-amine hydrochloride is similar to other aliphatic amines such as:

Uniqueness

What sets this compound apart is its specific molecular structure, which imparts unique chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications .

Biological Activity

3-Methylhexan-2-amine hydrochloride, commonly known as methylhexanamine or 1,3-dimethylamylamine (DMAA), is a compound that has garnered attention for its biological activity, particularly in the context of dietary supplements and performance enhancement. Originally developed as a nasal decongestant, its use has expanded into various domains, including sports nutrition and weight loss supplements. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by scientific data, case studies, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula: C7H17N·HCl
  • Molecular Weight: 165.68 g/mol
  • CAS Number: 55284303

The biological activity of 3-methylhexan-2-amine is primarily attributed to its role as an indirect sympathomimetic agent. It acts by stimulating the release of norepinephrine and epinephrine, leading to increased heart rate, blood pressure, and enhanced energy levels. The compound's mechanism involves:

  • Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking the effects of neurotransmitters like adrenaline.
  • Inhibition of Nitric Oxide Synthase: This may contribute to vasoconstriction and increased blood pressure.

Biological Effects

The effects of this compound can be categorized into several key areas:

  • Cardiovascular Effects:
    • Increases heart rate and blood pressure.
    • Can lead to cardiovascular complications in sensitive individuals or at high doses.
  • Metabolic Effects:
    • Enhances lipolysis (fat breakdown), which is often exploited in weight loss supplements.
    • May increase metabolic rate temporarily.
  • Cognitive Effects:
    • Potentially improves focus and alertness due to increased catecholamine levels.

Case Study: Health Risks Associated with DMAA

A notable case involved a young man who experienced a cerebral hemorrhage after ingesting a high dose of methylhexanamine combined with caffeine and alcohol. This incident highlighted the potential risks associated with unsupervised use of DMAA-containing supplements .

Pharmacokinetics

Research indicates that after oral administration, DMAA exhibits a half-life of approximately 8.45 hours, with peak plasma concentrations occurring within 3-5 hours . The compound is primarily metabolized in the liver, with significant implications for individuals with pre-existing liver conditions.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
CardiovascularIncreases heart rate and blood pressure
MetabolicEnhances fat breakdown
CognitiveImproves focus and alertness
Side EffectsRisk of cardiovascular events

Regulatory Status

Due to safety concerns, regulatory bodies such as the FDA have issued warnings against the use of DMAA in dietary supplements. In some countries, it has been banned outright due to its association with serious health risks .

Properties

IUPAC Name

3-methylhexan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-5-6(2)7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSIWWZIJVZSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855475-52-4
Record name 3-methylhexan-2-amine hydrochloride
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